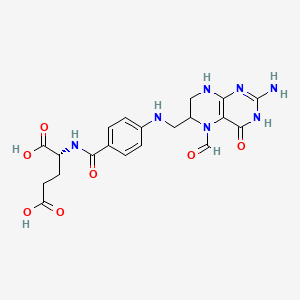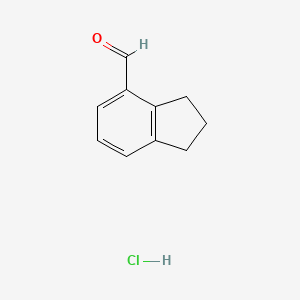
Pteroyl-D-glutamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pteroyl-D-glutamic acid is a compound that serves as the active metabolite of folic acid. It is primarily used as its calcium salt to counteract folic acid antagonists, which inhibit the conversion of folic acid to folinic acid. Folic acid, a water-soluble B-complex vitamin, is essential for various bodily functions, including DNA synthesis and repair, and is found in foods such as liver, kidneys, yeast, and leafy green vegetables .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pteroyl-D-glutamic acid involves the conjugation of pteridine, p-aminobenzoic acid, and glutamic acid. The process typically requires specific reaction conditions, including controlled temperatures and pH levels, to ensure the proper formation of the compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using automated systems to maintain consistency and purity. The process includes the use of high-performance liquid chromatography (HPLC) to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
Pteroyl-D-glutamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: It can be reduced to its tetrahydro form, which is biologically active.
Substitution: It can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as tetrahydrofolic acid, which is crucial for DNA synthesis and repair .
Aplicaciones Científicas De Investigación
Pteroyl-D-glutamic acid has numerous scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: It plays a role in cellular metabolism and is used in studies related to cell growth and division.
Medicine: It is used to treat folate deficiencies and related conditions, such as megaloblastic anemia.
Industry: It is used in the production of fortified foods and dietary supplements.
Mecanismo De Acción
Pteroyl-D-glutamic acid exerts its effects by acting as a precursor to coenzymes involved in the metabolism of nucleotides and amino acids. It is converted to tetrahydrofolic acid and methyltetrahydrofolate by the enzyme dihydrofolate reductase. These coenzymes are essential for DNA and RNA synthesis, as well as amino acid metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Folic Acid: The parent compound of pteroyl-D-glutamic acid, used in the same metabolic pathways.
Tetrahydrofolic Acid: The reduced form of folic acid, which is biologically active.
Methyltetrahydrofolate: Another active form of folic acid involved in methylation reactions.
Uniqueness
This compound is unique in its ability to serve as an antidote to folic acid antagonists, making it particularly valuable in medical treatments for conditions caused by folate deficiency .
Propiedades
Número CAS |
54353-24-1 |
|---|---|
Fórmula molecular |
C20H23N7O7 |
Peso molecular |
473.4 g/mol |
Nombre IUPAC |
(2R)-2-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H23N7O7/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32)/t12?,13-/m1/s1 |
Clave InChI |
VVIAGPKUTFNRDU-ZGTCLIOFSA-N |
SMILES isomérico |
C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@H](CCC(=O)O)C(=O)O |
SMILES canónico |
C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dimethyl [1,1'-bianthracene]-2,2'-dicarboxylate](/img/structure/B13151958.png)










![N-[(E)-Phenylmethylidene]benzenecarboximidamide](/img/structure/B13152020.png)

